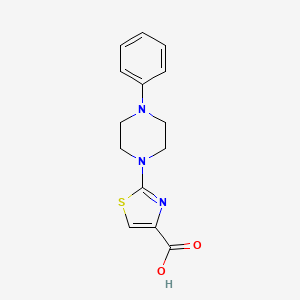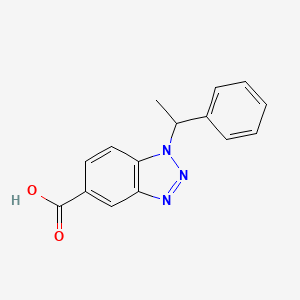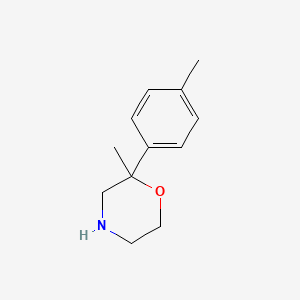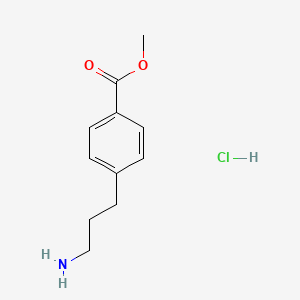
2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
The compound “2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a phenylpiperazine moiety and a thiazole ring . Phenylpiperazine is a chemical structure found in a variety of therapeutic drugs, and it’s known for its wide range of biological activities . Thiazole is a heterocyclic compound that also exhibits various biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, phenylpiperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts . Thiazole derivatives can also be synthesized through several methods, including reactions involving 2-amino-5-bromobenzenethiol .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylpiperazine moiety is a six-membered ring with two nitrogen atoms, and the thiazole is a five-membered ring containing nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 1-Phenylpiperazine has a density of 1.062 g/mL at 25 °C and a boiling point of 286 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus, including 2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid, have been synthesized using microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing moderate antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).
Antifungal and Antivirus Activity : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which likely include derivatives of this compound, have demonstrated good fungicidal activity and antivirus activity, particularly against Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).
Anti-tumor Drug Development : Derivatives of 2‐Amino‐thiazole‐5‐carboxylic acid, structurally related to this compound, have been investigated for their potential as anti-tumor drugs. Some of these compounds exhibited high antiproliferative potency on human leukemia cells (Liu et al., 2011).
Anticancer Evaluation : Research involving 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives, which are related to this compound, has shown significant in vitro anticancer activity against human cervical cancer cell lines (Prabhu et al., 2015).
Corrosion Inhibition and Material Science
Corrosion Inhibition : Thiazole hydrazones, potentially including derivatives of this compound, have been studied for their anti-corrosion potential on mild steel in acid media. These compounds acted as mixed-type inhibitors and showed a correlation between their quantum chemical parameters and experimental data (Chaitra et al., 2016).
Cardiotonic Agents : 2-(Phenylpiperazinoalkoxyphenyl)thiazolidine-3-carbothioamides and related compounds, which are chemically similar to this compound, have been examined for their cardiotonic activity. Certain derivatives showed potent positive inotropic activity, indicating potential application in cardiology (Nate et al., 1987).
Mecanismo De Acción
Target of Action
Compounds with a phenylpiperazine structure are known to interact with various receptors in the body .
Mode of Action
Phenylpiperazine derivatives are known to interact with their targets through various mechanisms .
Biochemical Pathways
Phenylpiperazine derivatives are known to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit promising antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with calcium-dependent protein kinases (CDPKs), which are crucial in decoding calcium signals and activating different signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the permeability of cellular membranes, enhancing the transport of various molecules across the intestinal epithelium . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been found to interact with calcium channels, influencing the influx of calcium ions into cells and thereby affecting various calcium-dependent processes . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy and potency. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to altered cellular responses and stability issues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced permeability and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of different metabolites within cells . The compound’s metabolism can also influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it has been shown to enhance transepithelial transport, facilitating its distribution across cellular barriers . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(19)12-10-20-14(15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISFFSBNXBAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640029 | |
| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-67-1 | |
| Record name | 2-(4-Phenyl-1-piperazinyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)



![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)


![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

